Telaprevir metabolite M3
Overview
Description
Telaprevir metabolite M3 is a significant compound derived from Telaprevir, an antiviral medication used in the treatment of chronic Hepatitis C Virus (HCV) infections. Telaprevir is a direct-acting antiviral agent that inhibits the NS3/4A protease, an enzyme crucial for HCV replication . Metabolite M3 is one of the primary metabolites formed during the metabolism of Telaprevir in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Telaprevir involves several key steps, including biocatalytic desymmetrization and multicomponent reactions. The strategic use of these reactions allows for a highly efficient synthesis process . The classical issue of lack of stereoselectivity in Ugi- and Passerini-type reactions is circumvented through this method .
Industrial Production Methods: Industrial production of Telaprevir and its metabolites, including metabolite M3, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of protective groups and strategic reaction steps to achieve the desired stereochemistry and chemical structure .
Chemical Reactions Analysis
Types of Reactions: Telaprevir metabolite M3 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis . These reactions are crucial for the metabolism and elimination of the compound from the body.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include cytochrome P450 enzymes, which facilitate oxidation and reduction reactions . Hydrolysis reactions are typically catalyzed by esterases and other hydrolase enzymes .
Major Products Formed: The major products formed from the reactions of this compound include pyrazinoic acid and the R-diastereomer of Telaprevir . These metabolites are less active than the parent compound but play a role in the overall pharmacokinetics of Telaprevir .
Scientific Research Applications
Telaprevir metabolite M3 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the metabolic pathways and enzyme interactions involved in drug metabolism . In biology, it helps researchers understand the mechanisms of antiviral activity and resistance . In medicine, it is used to develop and optimize antiviral therapies for HCV infections .
Mechanism of Action
The mechanism of action of Telaprevir metabolite M3 involves the inhibition of the NS3/4A protease, an enzyme essential for HCV replication . By binding to this protease, the metabolite disrupts the viral replication cycle, leading to a reduction in viral load . The molecular targets and pathways involved include the NS3/4A protease and associated viral proteins .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Telaprevir metabolite M3 include other NS3/4A protease inhibitors such as Boceprevir and Simeprevir . These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties.
Uniqueness: This compound is unique due to its specific metabolic pathway and the formation of distinct metabolites such as pyrazinoic acid . This uniqueness contributes to its specific pharmacokinetic profile and therapeutic efficacy in treating HCV infections .
Properties
IUPAC Name |
(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H55N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-30,44H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,29?,30+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZGWEAUHOMNIG-FAIVAVRGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)NC1CC1)O)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(C(=O)NC1CC1)O)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55N7O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402959-36-8 | |
Record name | Telaprevir, (alpha-ketoamide bond reduced)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402959368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TELAPREVIR, (.ALPHA.-KETOAMIDE BOND REDUCED)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDU3WB34L8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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